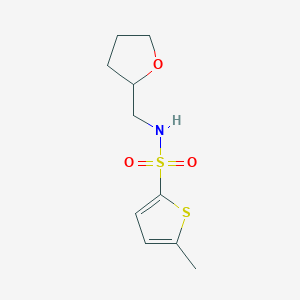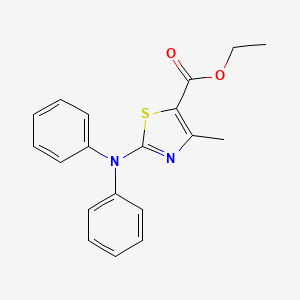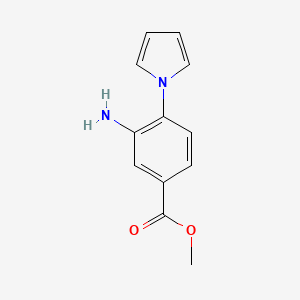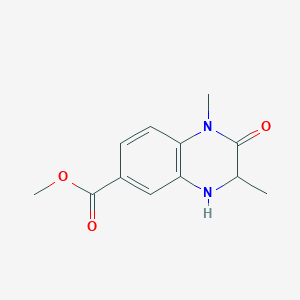![molecular formula C13H8BrClN2O2S B1391842 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- CAS No. 876343-81-6](/img/structure/B1391842.png)
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
Übersicht
Beschreibung
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- is a derivative of 1H-Pyrrolo[2,3-b]pyridine . This compound is part of a class of compounds known as 7-azaindoles, which are known to exhibit a wide range of biological activities .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a similar compound, was synthesized using a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine has been determined using various techniques such as InChI and X-ray diffraction . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- are not mentioned in the search results, it’s known that 7-azaindoles can be modified at the C3 and C5 positions via Negishi reaction, Suzuki cross-coupling reaction, Buchwald-Hartwig coupling, and Suzuki-Miyura coupling .Physical And Chemical Properties Analysis
The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 . More physical and chemical properties of similar compounds have been studied using techniques like density functional theory (DFT), molecular electrostatic potential, and frontier molecular orbital .Wissenschaftliche Forschungsanwendungen
Medicine: Fibroblast Growth Factor Receptor Inhibitors
This compound serves as a precursor for derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of cancers. Derivatives of this compound have shown to inhibit FGFR1, FGFR2, and FGFR3 with high potency, making them promising candidates for cancer therapy .
Chemical Synthesis: Building Block for Heterocyclic Compounds
This compound is a versatile building block for the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of various functional groups, expanding the diversity of accessible molecules .
Biomedical Research: Protein Kinase Inhibitors
As a synthetic intermediate of azaindole-based protein kinase inhibitors, this compound contributes to the development of new treatments for diseases where protein kinases are key regulators. This includes certain types of cancer and inflammatory diseases .
Drug Discovery: Lead Compound Optimization
In drug discovery, this compound’s derivatives are used as lead compounds. Their low molecular weight and structural flexibility aid in optimizing pharmacokinetic and pharmacodynamic properties, which is crucial for creating effective and safe medications .
Synthetic Chemistry: Advanced Organic Synthesis
In synthetic chemistry, this compound is used in advanced organic synthesis techniques to create complex molecules. Its presence in the structure-based drug design of novel potent and selective inhibitors highlights its importance in medicinal chemistry .
Wirkmechanismus
Zukünftige Richtungen
The research on 1H-Pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing these compounds as potent inhibitors of FGFR, which could be beneficial for cancer therapy . These compounds, due to their potent activities and low molecular weight, are appealing lead compounds for subsequent optimization .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFHHBKLYJQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1391766.png)


![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)






